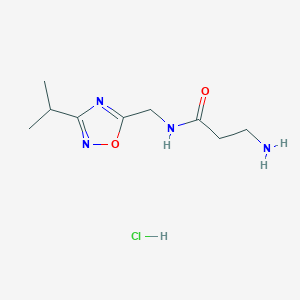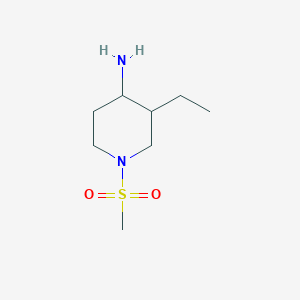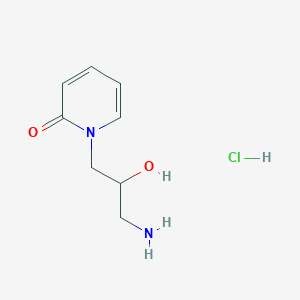![molecular formula C9H16ClN3O2 B1377851 6-(Aminomethyl)-3-methyl-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride CAS No. 1375473-41-8](/img/structure/B1377851.png)
6-(Aminomethyl)-3-methyl-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(Aminomethyl)-3-methyl-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride, also known as “AMMDH”, is an organic compound with an interesting chemical structure. This compound has been studied extensively in recent years due to its unique properties, which have enabled its use in various scientific research applications.
Scientific Research Applications
Neuroprotective and Behavioral Properties
Compounds like flupirtine, which shares some structural similarities with the mentioned chemical, have been studied for their neuroprotective and behavioral properties. Flupirtine is a non-opioid analgesic with potential cytoprotective, anticonvulsant, and myorelaxant effects. It has shown efficacy in reversing akinesia and rigidity in dopamine-depleted animals, hinting at its functional NMDA antagonism. Such compounds might offer insights into the development of treatments for neurological conditions, leveraging their neuroprotective potential without focusing on their analgesic properties (Schuster et al., 1998).
Antimicrobial Activity of Non-Antibiotics
The antimicrobial activity of non-chemotherapeutic compounds, such as phenothiazines and methylene blue, suggests a broad spectrum of applications beyond their primary uses. These compounds modify cell permeability and exhibit antimicrobial properties, potentially enhancing the efficacy of conventional antibiotics and combating multi-drug resistant infections. This area of research opens up possibilities for using structurally similar compounds in managing resistant infections, emphasizing their role in cell membrane interactions and antimicrobial activity without direct reference to their chemotherapeutic use (Kristiansen & Amaral, 1997).
properties
IUPAC Name |
9-(aminomethyl)-3-methyl-1,3-diazaspiro[4.4]nonane-2,4-dione;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2.ClH/c1-12-7(13)9(11-8(12)14)4-2-3-6(9)5-10;/h6H,2-5,10H2,1H3,(H,11,14);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDQDOXTZLVKNQK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2(CCCC2CN)NC1=O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Aminomethyl)-3-methyl-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-allylbenzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1377770.png)
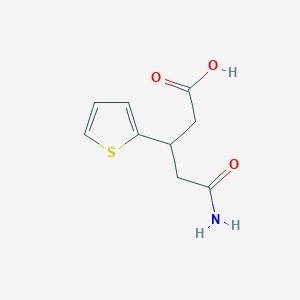
![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride](/img/structure/B1377774.png)

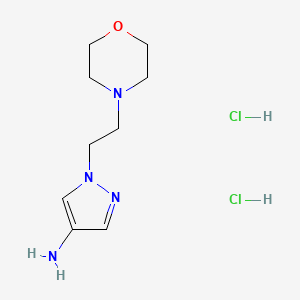


methanone hydrobromide](/img/structure/B1377783.png)
![5-(Benzyloxy)pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1377784.png)
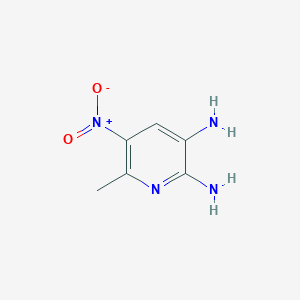
![3-bromo-7-(chloromethyl)-2-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1377786.png)
